molecular formula C20H22Cl2N2O4 B12808437 4,4'-Bicarbanilic acid, 3,3'-dichloro-, diisopropyl ester CAS No. 6328-40-1

4,4'-Bicarbanilic acid, 3,3'-dichloro-, diisopropyl ester

Cat. No.: B12808437
CAS No.: 6328-40-1
M. Wt: 425.3 g/mol
InChI Key: ITFXPKXWOFSGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Bicarbanilic acid, 3,3’-dichloro-, diisopropyl ester is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of two carbanilic acid groups, each substituted with a chlorine atom at the 3,3’ positions and esterified with isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bicarbanilic acid, 3,3’-dichloro-, diisopropyl ester typically involves the esterification of 4,4’-Bicarbanilic acid, 3,3’-dichloro- with isopropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity 4,4’-Bicarbanilic acid, 3,3’-dichloro-, diisopropyl ester.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bicarbanilic acid, 3,3’-dichloro-, diisopropyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-Bicarbanilic acid, 3,3’-dichloro-, diisopropyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Bicarbanilic acid, 3,3’-dichloro-, diisopropyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release carbanilic acid derivatives, which may interact with enzymes or receptors in biological systems. The chlorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bicarbanilic acid, 3,3’-dichloro-, dimethyl ester
  • 4,4’-Bicarbanilic acid, 3,3’-dichloro-, diethyl ester
  • 4,4’-Bicarbanilic acid, 3,3’-dichloro-, dibutyl ester

Uniqueness

4,4’-Bicarbanilic acid, 3,3’-dichloro-, diisopropyl ester is unique due to its specific ester groups, which confer distinct physical and chemical properties. The isopropyl groups provide steric hindrance, affecting the compound’s reactivity and stability compared to its dimethyl, diethyl, and dibutyl counterparts.

Properties

CAS No.

6328-40-1

Molecular Formula

C20H22Cl2N2O4

Molecular Weight

425.3 g/mol

IUPAC Name

propan-2-yl N-[3-chloro-4-[2-chloro-4-(propan-2-yloxycarbonylamino)phenyl]phenyl]carbamate

InChI

InChI=1S/C20H22Cl2N2O4/c1-11(2)27-19(25)23-13-5-7-15(17(21)9-13)16-8-6-14(10-18(16)22)24-20(26)28-12(3)4/h5-12H,1-4H3,(H,23,25)(H,24,26)

InChI Key

ITFXPKXWOFSGIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC(=C(C=C1)C2=C(C=C(C=C2)NC(=O)OC(C)C)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.